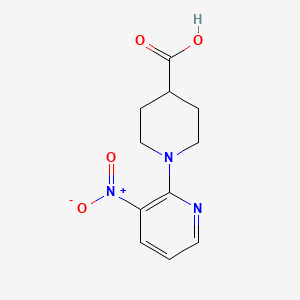
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been known to interact with gaba (γ-aminobutyric acid) receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Nitropyridines have been known to undergo reactions involving the migration of the nitro group , which could potentially influence its interaction with its targets.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid . .
Biochemical Analysis
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to participate in redox reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the piperidine ring structure allows for interactions with neurotransmitter receptors, potentially modulating their activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can significantly impact its activity and function .
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine, followed by a nucleophilic substitution reaction with piperidine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
3-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Another positional isomer with distinct reactivity and applications.
4-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Yet another isomer with unique characteristics.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAAHRDLCVCDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
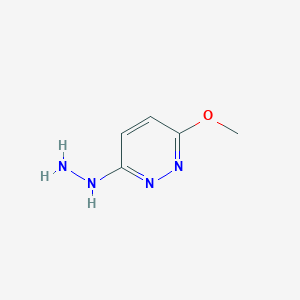
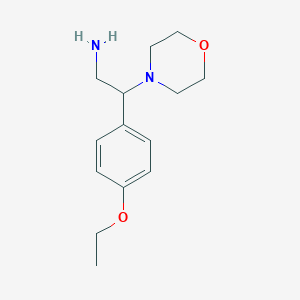
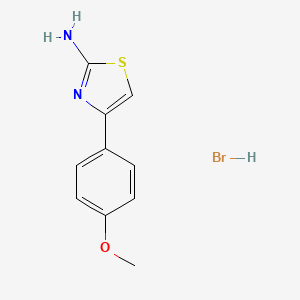

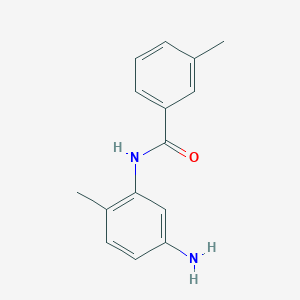
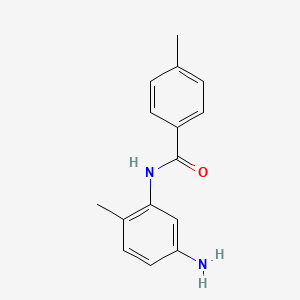

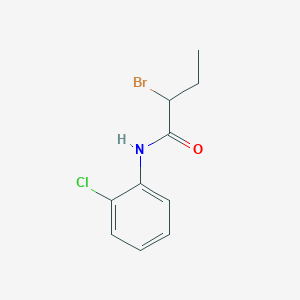
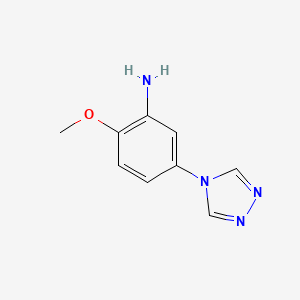
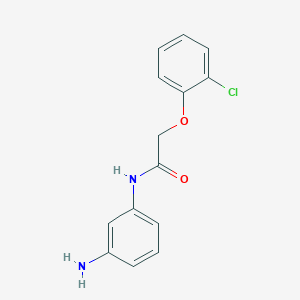
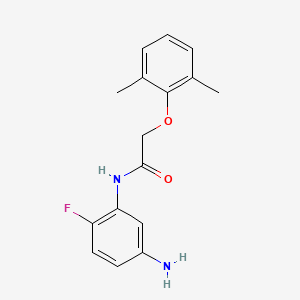
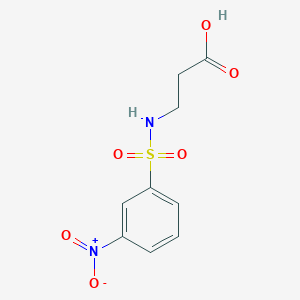
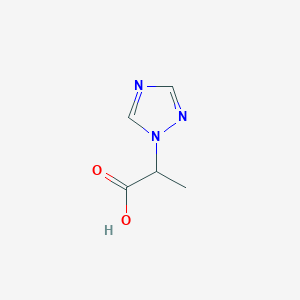
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
